molecular formula C10H12F2O2 B8032740 4-Butoxy-3,5-difluorophenol CAS No. 1881293-73-7

4-Butoxy-3,5-difluorophenol

Cat. No.: B8032740
CAS No.: 1881293-73-7
M. Wt: 202.20 g/mol
InChI Key: GVIAVDHMDMJERU-UHFFFAOYSA-N
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Description

4-Butoxy-3,5-difluorophenol is a fluorinated phenolic compound featuring a butoxy (-OC₄H₉) substituent at the para position and fluorine atoms at the 3 and 5 positions. The butoxy group, as a longer alkyl chain, is expected to enhance lipophilicity compared to shorter alkoxy substituents, influencing solubility, reactivity, and biological interactions. This article compares this compound with similar compounds based on substituent effects, synthesis challenges, and applications.

Properties

IUPAC Name

4-butoxy-3,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIAVDHMDMJERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306868
Record name Phenol, 4-butoxy-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881293-73-7
Record name Phenol, 4-butoxy-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881293-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-butoxy-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3,5-difluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Butoxylation: The butoxy group is introduced via nucleophilic substitution, often using butyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts can enhance the efficiency of both fluorination and butoxylation steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, converting the phenol to the corresponding hydroquinone.

    Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated or alkylated phenols.

Scientific Research Applications

4-Butoxy-3,5-difluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals, including dyes, plastics, and rubber additives.

Mechanism of Action

The mechanism of action of 4-Butoxy-3,5-difluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenolic ring dramatically alter electronic, steric, and solubility properties:

Compound Substituents Key Effects
4-Butoxy-3,5-difluorophenol -OC₄H₉ (EDG*) Hypothesized to increase lipophilicity and reduce water solubility vs. shorter alkoxy chains.
4-Methoxy-3,5-difluorophenol -OCH₃ (EDG) Electron-donating methoxy group stabilizes ring; low yield (14%) in Pd-mediated coupling due to fluorine's EWG** effects.
4-Ethoxy-3,5-difluorophenol -OC₂H₅ (EDG) Commercial availability (Thermo Scientific); moderate lipophilicity.
4-Cyano-3,5-difluorophenol -CN (EWG) Strong electron-withdrawing cyano group increases acidity; used in liquid crystal synthesis.
4-Bromo-3,5-difluorophenol -Br (EWG) Molecular weight: 208.99; reactive in SNAr* reactions.
4-Chloro-3,5-difluorophenol -Cl (EWG) Molecular weight: 164.54; high acidity enhances nucleophilic substitution.
4-Amino-3,5-difluorophenol -NH₂ (EDG) Amino group decreases acidity; intermediate for thiourea derivatives.

EDG: Electron-donating group; EWG: Electron-withdrawing group; SNAr: Nucleophilic aromatic substitution.

Data Table: Structural Analogs of 3,5-Difluorophenol Derivatives

Compound Name Substituents Molecular Weight CAS RN Key Applications/Properties Reference
This compound -OC₄H₉ - - Hypothesized high lipophilicity -
4-Methoxy-3,5-difluorophenol -OCH₃ 160.12* - Low-yield drug intermediate
4-Ethoxy-3,5-difluorophenol -OC₂H₅ 174.15* - Commercial research chemical
4-Cyano-3,5-difluorophenol -CN 153.11* - Liquid crystal synthesis
4-Bromo-3,5-difluorophenol -Br 208.99 130191-91-2 Halogenation substrate
4-Chloro-3,5-difluorophenol -Cl 164.54 2268-03-3 Reactive in SNAr
4-Amino-3,5-difluorophenol -NH₂ 145.10* - Pharmaceutical intermediate

*Calculated based on molecular formulas.

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